1-(Azetidin-3-yl)-3,3-difluoroazetidine;2,2,2-trifluoroacetic acid
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Overview
Description
1-(Azetidin-3-yl)-3,3-difluoroazetidine;2,2,2-trifluoroacetic acid is a compound that features a unique structure with two azetidine rings and multiple fluorine atoms. Azetidines are four-membered nitrogen-containing heterocycles known for their presence in various biologically active molecules . The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of compounds, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-3,3-difluoroazetidine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3,3-difluoroazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the azetidine rings or other functional groups.
Substitution: The fluorine atoms and other substituents can be replaced under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups .
Scientific Research Applications
1-(Azetidin-3-yl)-3,3-difluoroazetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3,3-difluoroazetidine involves its interaction with specific molecular targets and pathways. The azetidine rings and fluorine atoms contribute to its binding affinity and selectivity for certain enzymes or receptors . These interactions can modulate biological activities, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Oxetane: A four-membered oxygen-containing ring with similar reactivity.
Fluorinated Azetidines: Compounds with similar structures but different fluorine substitution patterns.
Uniqueness
1-(Azetidin-3-yl)-3,3-difluoroazetidine stands out due to its dual azetidine rings and multiple fluorine atoms, which enhance its biological activity and stability . This unique combination makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-(azetidin-3-yl)-3,3-difluoroazetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2.C2HF3O2/c7-6(8)3-10(4-6)5-1-9-2-5;3-2(4,5)1(6)7/h5,9H,1-4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOKDYZJAYAAJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F5N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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